1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one

Description

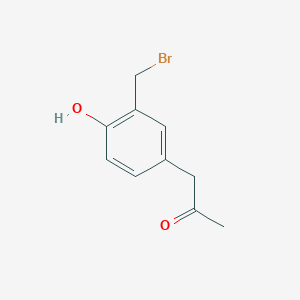

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromomethyl group and a hydroxyl group on the phenyl ring.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-4-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H11BrO2/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3 |

InChI Key |

ISZYZGZFJTZPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the hydroxyphenyl and propanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromomethyl group can be reduced to a methyl group.

Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications of 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one

This compound is an organic compound featuring a bromomethyl group, a hydroxyphenyl group, and a propanone group. This compound is primarily utilized as an intermediate in synthesizing more complex organic molecules. It is also investigated for its potential applications in biology and industry.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. The bromomethyl group is highly reactive, facilitating various chemical transformations such as alkylation, addition, and substitution reactions.

Biology

This compound is employed in biological studies, particularly in enzyme inhibition and to probe biological pathways. Researchers use it to understand molecular interactions and biological activities. For instance, a related compound, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, has been found to inactivate GABA transaminase, highlighting the potential of such compounds in enzyme-related studies .

Medicine

While specific case studies on this compound are not available in the search results, the presence of hydroxyphenyl groups suggests potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Further research may explore these possibilities.

Industry

This compound can be used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique structure allows for diverse applications in material science and chemical manufacturing.

The compound has the following identifiers :

- IUPAC Name : 1-(3-bromo-4-hydroxyphenyl)propan-2-one

- InChI : InChI=1S/C9H9BrO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3

- InChIKey : BGMOZOKYYWZPRF-UHFFFAOYSA-N

- SMILES : CC(=O)CC1=CC(=C(C=C1)O)Br

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or alter biological pathways, leading to various effects .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)propan-2-one

- Structural Difference : Lacks the bromomethyl and 3-hydroxyl substituents.

- Biochemical Reactivity: Acts as a substrate for phenylacetone monooxygenase (EC 1.14.13.92), undergoing Baeyer-Villiger oxidation to produce benzyl acetate .

- Synthetic Relevance : Synthesized via demethylation of 1-(4-methoxyphenyl)propan-2-one using HCl and water .

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one

- Structural Difference : Replaces bromomethyl with a bulky tert-butyl group.

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

- Structural Difference : Contains a trifluoromethylthio group at the 3-position.

- Predicted boiling point: 281.0±40.0 °C .

Cytotoxic Activity Comparisons

- 1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one (Compound 11) :

- β-Carboline Derivatives: E.g., 1-(4-N,N-dimethylaminophenyl)-3-(5-thioxo-1,2,4-triazol-3-yl)-β-carboline shows similar IC₅₀ values but broader cytotoxicity across cell lines .

Quantum Chemical Descriptors and Reactivity

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | 5.386 |

- Key Insight : Lower HOMO values (e.g., -8.723 eV vs. -8.171 eV) indicate higher stability and reduced electron-donating capacity, influencing reactivity in electrophilic substitutions .

Data Tables for Key Comparisons

Table 1: Cytotoxic Activity of Selected Compounds

| Compound | PC-3 (IC₅₀, μM) | OVCAR-03 (IC₅₀, μM) |

|---|---|---|

| This compound | ~1.37–1.83 | ~1.09–1.65 |

| β-Carboline Derivatives | 1.37–1.83 | 1.09–1.65 |

Table 2: Physical Properties of Brominated Analogs

| Compound | Molecular Weight | Boiling Point (°C) |

|---|---|---|

| 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | 327.16 | 281.0±40.0 |

| 1-Chloro-3-(3,5-dibromophenyl)propan-2-one | 348.89 | Not reported |

Biological Activity

1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bromomethyl group, a hydroxyl group, and a ketone functional group, which contribute to its unique reactivity and biological properties.

Synthesis Methods

The synthesis typically involves several steps including:

- Bromination : Using bromine in carbon tetrachloride.

- Chlorination : Employing thionyl chloride or phosphorus trichloride.

- Hydroxylation : Under controlled conditions to introduce the hydroxyl group.

These methods allow for the efficient production of the compound with high yields .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values suggest potent activity at non-cytotoxic concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. The bromomethyl group plays a critical role in forming covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to cell death .

The mechanism of action is believed to involve:

- Covalent Bond Formation : The bromomethyl group reacts with nucleophiles in biological systems.

- Enzyme Interaction : Modulation of enzyme activity, which can lead to altered metabolic processes within cells.

This dual action enhances its potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated that it had lower MIC values compared to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another significant study assessed the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating strong cytotoxicity. The study concluded that further investigation into its use as an anticancer drug is warranted .

Comparative Analysis

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | 10 | 15 |

| Standard Antibiotic A | Antimicrobial | 20 | N/A |

| Standard Chemotherapeutic B | Anticancer | N/A | 25 |

This table summarizes the biological activity and potency of this compound compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.